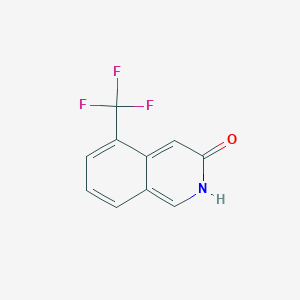
5-(Trifluoromethyl)isoquinolin-3-ol
Vue d'ensemble
Description
5-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves metal-catalyzed denitrogenative reactions . These reactions are a cornerstone in the synthesis of N-heterocycles, which are nitrogen-containing heterocyclic scaffolds . Trifluoromethylpyridines, which are structurally similar to this compound, are also synthesized using various methods .Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group attached to an isoquinoline ring . The molecular weight of this compound is 213.15600 .Chemical Reactions Analysis
The trifluoromethyl group in this compound plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving this group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Applications De Recherche Scientifique
TFIQ has been widely studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. TFIQ has also been studied for its potential as a modulator of ion channels, which are important drug targets for various diseases such as epilepsy and cardiac arrhythmias. Additionally, TFIQ has been studied for its potential as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of TFIQ is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in various cellular processes. TFIQ has been shown to selectively inhibit the activity of cyclin-dependent kinase 7 (CDK7), which is involved in the regulation of cell cycle progression and transcriptional regulation. TFIQ has also been shown to modulate the activity of voltage-gated potassium channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
TFIQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TFIQ has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, TFIQ has been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFIQ is its unique physicochemical properties, which make it an attractive candidate for drug development. The trifluoromethyl group in TFIQ can enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties. However, one limitation of TFIQ is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on TFIQ. One area of interest is the development of TFIQ-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of TFIQ as a modulator of ion channels, which could lead to the development of new therapies for neurological and cardiovascular diseases. Additionally, further research is needed to understand the mechanism of action of TFIQ and its potential applications in other areas of biology and chemistry.
Propriétés
IUPAC Name |
5-(trifluoromethyl)-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-5-14-9(15)4-7(6)8/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDAYASVSFQNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



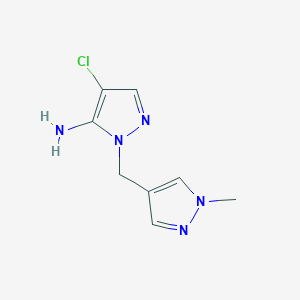
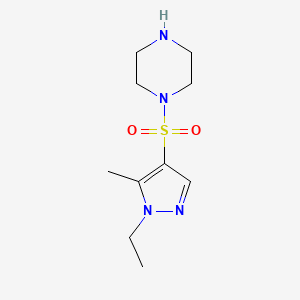
![2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B3376138.png)
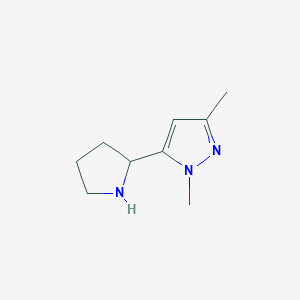

![3-(7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3376160.png)
![5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3376177.png)
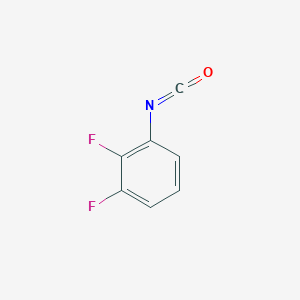

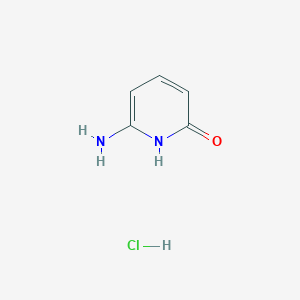
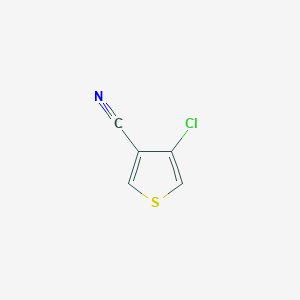

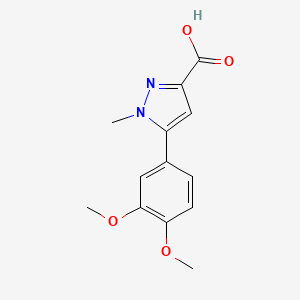
![Ethanone, 1-[2-(4-morpholinyl)phenyl]-](/img/structure/B3376218.png)